2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid
Description
2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a biphenyl scaffold with fluorine and methoxy substituents at specific positions. These compounds are pivotal in medicinal chemistry, serving as precursors for receptor antagonists, enzyme inhibitors, and bioactive molecules due to their tunable electronic and steric properties .
Properties
IUPAC Name |
2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-9-3-5-10(13(16)7-9)8-2-4-11(14(17)18)12(15)6-8/h2-7H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIJTPHMEJFKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679116 | |
| Record name | 2',3-Difluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184815-91-5 | |
| Record name | 2',3-Difluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand the effects of fluorinated molecules on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to its fluorinated structure.
Mechanism of Action
The mechanism by which 2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms can enhance binding affinity and selectivity, while the methoxy group can modulate the compound's solubility and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
2-Fluoro-4-(trifluoromethyl)benzoic Acid (CAS 115029-24-8)
- Structure : Features a trifluoromethyl (-CF₃) group at the 4-position instead of a methoxyphenyl group.
- Properties : The -CF₃ group is strongly electron-withdrawing, increasing the acidity of the benzoic acid (pKa ~1.5–2.0) compared to methoxy-substituted analogs (pKa ~3.5–4.0) .
- Applications: Used in synthesizing agonists/antagonists for nuclear receptors (e.g., retinoid-X-receptor) due to enhanced binding affinity from fluorine’s electronegativity .
2-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic Acid (14c)
- Structure : Substituted with a pyrazole ring at the 4-position.
- ESI-MS: m/z = 219 [M − H]⁻ .
- Applications : Explored in kinase inhibitors and metabolic stability studies .
2-Fluoro-4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzoic Acid (AGN193312)
- Structure : Bulky tetrahydronaphthalene group at the 4-position.
- Properties : Enhanced lipophilicity (LogP ~4.2) compared to smaller substituents, favoring blood-brain barrier penetration.
- Applications: Retinoic acid receptor (RARα) agonist, studied for cardiac progenitor cell proliferation .
RARα Antagonists
- 2-Fluoro-4-[[Chromene-carbonyl]amino]benzoic Acid Activity: Demonstrates RARα antagonism (IC₅₀ = 0.8 µM) via hydrogen bonding with Arg276 and Tyr295 in the receptor pocket . Comparison: Removal of the fluorine atom (desfluoro analog) reduces antagonism (IC₅₀ = 5.2 µM), highlighting fluorine’s role in binding .
Class-IIa HDAC Inhibitors
Physicochemical and Crystallographic Properties
Key Takeaways
- Fluorine Positioning : Fluorine at the 2-position enhances receptor binding and metabolic stability across analogs .
- Substituent Effects : Bulky groups (e.g., tetrahydronaphthalene) improve lipophilicity but may reduce solubility .
- Synthetic Versatility : Pyrazole and oxadiazole rings offer modular platforms for drug discovery .
Biological Activity
2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzoic acid structure with fluorine and methoxy substituents, which enhance its reactivity and biological properties. This article reviews the biological activity of this compound, highlighting its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H12F2O3
- Molecular Weight : 284.25 g/mol
- Structure : The compound consists of a benzoic acid moiety substituted with two fluorine atoms and a methoxy group on the aromatic ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity, while the methoxy group influences its electronic properties, affecting reactivity and interactions with biological molecules. These interactions can lead to the modulation of enzyme activity or receptor signaling pathways, which are critical for its therapeutic effects.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases . The mechanism may involve the inhibition of specific signaling pathways associated with inflammation.
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Studies have revealed that it can inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's . The inhibitory activity is quantified using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
